molecular formula C14H17N3 B3063825 N-cyclohexylquinazolin-4-amine CAS No. 81080-06-0

N-cyclohexylquinazolin-4-amine

Cat. No.: B3063825
CAS No.: 81080-06-0
M. Wt: 227.30 g/mol
InChI Key: CIFOBGKTSPXVQX-UHFFFAOYSA-N
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Description

N-cyclohexylquinazolin-4-amine: is a chemical compound with the molecular formula C14H17N3 and a molecular weight of 227.30488 . It is a derivative of quinazoline, a heterocyclic compound that has significant importance in medicinal chemistry due to its wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexylquinazolin-4-amine typically involves the reaction of quinazoline derivatives with cyclohexylamine. One common method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which facilitate the formation of the desired compound under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: N-cyclohexylquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various substituted quinazolines .

Scientific Research Applications

N-cyclohexylquinazolin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclohexylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which combines the quinazoline core with a cyclohexylamine moiety. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

81080-06-0

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

N-cyclohexylquinazolin-4-amine

InChI

InChI=1S/C14H17N3/c1-2-6-11(7-3-1)17-14-12-8-4-5-9-13(12)15-10-16-14/h4-5,8-11H,1-3,6-7H2,(H,15,16,17)

InChI Key

CIFOBGKTSPXVQX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC=NC3=CC=CC=C32

Origin of Product

United States

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